Epstein-barr virus BRLF1 (134-142)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epstein-Barr virus BRLF1 (134-142) is a peptide derived from the Epstein-Barr virus, which is a member of the human B lymphotropic herpesvirus family. This virus is highly prevalent in the human population and is associated with various diseases, including infectious mononucleosis and several types of cancer . The peptide Epstein-Barr virus BRLF1 (134-142) is a HLA-A11 restricted epitope, meaning it is recognized by the immune system in individuals with the HLA-A11 allele .

Preparation Methods

The synthesis of Epstein-Barr virus BRLF1 (134-142) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like Epstein-Barr virus BRLF1 (134-142) often involve automated peptide synthesizers, which can produce large quantities of peptides with high purity.

Chemical Reactions Analysis

Epstein-Barr virus BRLF1 (134-142) can undergo various chemical reactions typical of peptides. These include:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.

Scientific Research Applications

Epstein-Barr virus BRLF1 (134-142) has several scientific research applications:

Immunology: It is used to study the immune response to Epstein-Barr virus, particularly in individuals with the HLA-A11 allele.

Cancer Research: The peptide is used in research on Epstein-Barr virus-associated cancers, such as nasopharyngeal carcinoma.

Vaccine Development: It is investigated as a potential component of vaccines aimed at eliciting an immune response against Epstein-Barr virus.

Diagnostic Tools: The peptide can be used in diagnostic assays to detect immune responses to Epstein-Barr virus.

Mechanism of Action

Epstein-Barr virus BRLF1 (134-142) exerts its effects by being recognized by cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A11 allele. This recognition leads to the activation of CTLs, which can then target and destroy cells infected with Epstein-Barr virus . The molecular targets involved include the T cell receptor (TCR) on CTLs and the HLA-A11 molecule presenting the peptide on the surface of infected cells .

Comparison with Similar Compounds

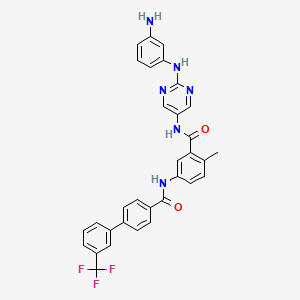

Epstein-Barr virus BRLF1 (134-142) is unique in its specificity for the HLA-A11 allele. Similar compounds include other Epstein-Barr virus-derived peptides that are restricted by different HLA alleles, such as:

Epstein-Barr virus BZLF1 (190-197): Recognized by CTLs in individuals with the HLA-B8 allele.

Epstein-Barr virus EBNA3A (325-333): Recognized by CTLs in individuals with the HLA-B27 allele. These peptides share the common feature of being derived from Epstein-Barr virus and being recognized by the immune system, but they differ in their HLA restriction and specific amino acid sequences.

Properties

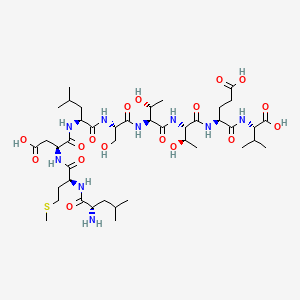

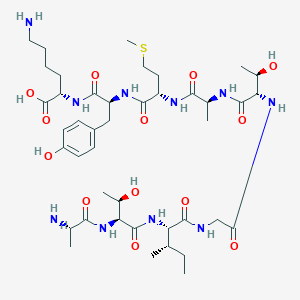

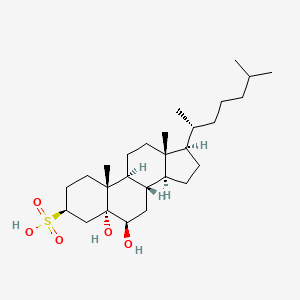

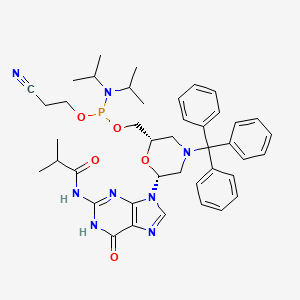

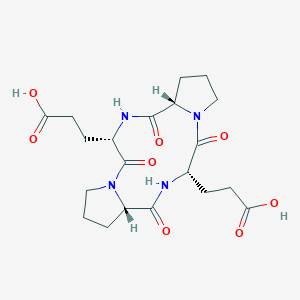

Molecular Formula |

C42H70N10O13S |

|---|---|

Molecular Weight |

955.1 g/mol |

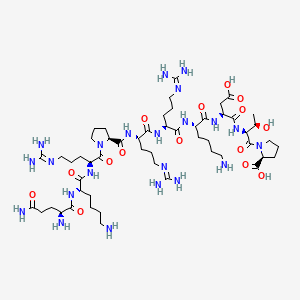

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |

InChI Key |

GQEUVOICMKSFBN-DOICMAQZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)

![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)